1-Allyl-3-cyclopropylurea
Description
1-Allyl-3-cyclopropylurea is a urea derivative characterized by an allyl group (-CH₂CH=CH₂) at the N1 position and a cyclopropyl ring at the N3 position. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrogen-bonding capabilities and structural versatility.
Properties
IUPAC Name |
1-cyclopropyl-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-5-8-7(10)9-6-3-4-6/h2,6H,1,3-5H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMEAFWCHVHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857442 | |
| Record name | N-Cyclopropyl-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216633-76-9 | |
| Record name | N-Cyclopropyl-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Allyl-3-cyclopropylurea typically involves the reaction of allyl isocyanate with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Allyl-3-cyclopropylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of various substituted derivatives.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Scientific Research Applications
1-Allyl-3-cyclopropylurea has several notable applications in scientific research:
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects. Its structural similarity to neurotransmitters like GABA suggests possible applications in neuropharmacology. Research indicates that derivatives of urea compounds can act as enzyme inhibitors or receptor modulators, potentially leading to new treatments for neurological disorders .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules, particularly in the development of chiral cyclic compounds through asymmetric synthesis methodologies . Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Agrochemicals
The compound's reactivity and structural properties make it a candidate for developing agrochemicals. Its derivatives may exhibit herbicidal or pesticidal activities, contributing to agricultural chemistry .
Case Studies
Several case studies highlight the practical applications and biological activities of this compound:
- Antiproliferative Activity Study : A study assessed the antiproliferative effects of various urea derivatives against cancer cell lines such as HCT116 and MCF-7. Results indicated that certain modifications to the urea structure could enhance cytotoxicity against these cell lines .
- Mechanistic Studies on Enzyme Inhibition : Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings suggested that this compound could serve as a lead structure for developing new enzyme inhibitors with therapeutic potential .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent with neuropharmacological effects |
| Organic Synthesis | Building block for complex organic molecules and chiral compounds |
| Agrochemicals | Possible use in developing herbicides or pesticides |
| Enzyme Inhibition | Lead structure for designing new inhibitors targeting metabolic pathways |
Mechanism of Action
The mechanism of action of 1-Allyl-3-cyclopropylurea involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, while the cyclopropyl group can influence the compound’s reactivity and stability. The urea moiety can form hydrogen bonds and interact with biological molecules, contributing to its potential biological activities.
Comparison with Similar Compounds
1-(3-Phenylpropyl)urea (CAS: Not specified)
- Molecular Formula : C₁₀H₁₄N₂O
- Substituents : A phenylpropyl group at N1 and a hydrogen atom at N3.
- Key Properties :
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS: 3164-13-4)
- Molecular Formula : C₁₀H₁₁ClN₂O₂
- Substituents : A chlorohydroxyphenyl group at N1 and a cyclopropyl group at N3.
- Likely used in agrochemicals or pharmaceuticals due to its bioactive substituents.
1-Allyl-3-cyclopropylurea
- Molecular Formula : C₇H₁₁N₂O (inferred).
- Substituents : Allyl (-CH₂CH=CH₂) at N1 and cyclopropyl at N3.
- The cyclopropyl ring’s strain may increase reactivity, similar to cyclopropylamine derivatives requiring stringent safety protocols .
Allyl- and Cyclopropyl-Containing Compounds
Allyl Chloride (CAS: 107-05-1)
1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2)
- Molecular Formula : C₇H₁₄N₂.
- Key Hazards :
Comparative Data Table
Research Findings and Implications
- Reactivity : Allyl-substituted compounds exhibit higher reactivity than phenyl or cyclopropyl analogues, as seen in Allyl Chloride’s use as a versatile intermediate . This suggests this compound could participate in crosslinking or conjugation reactions.
- Safety Profile : Cyclopropyl-containing compounds, such as 1-Cyclopropylpyrrolidin-3-amine, demand rigorous safety protocols due to acute toxicity risks . The allyl group’s hazards (e.g., skin irritation in Allyl Chloride) imply similar precautions for this compound .
- Applications : Urea derivatives with halogenated aryl groups (e.g., 3164-13-4) are likely used in bioactive contexts, whereas allyl/cyclopropyl combinations may serve in material science or specialty chemicals .
Biological Activity
1-Allyl-3-cyclopropylurea is an organic compound with the molecular formula . It features an allyl group and a cyclopropyl group attached to a urea moiety. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Weight : 140.18 g/mol
- CAS Number : 1216633-76-9
- IUPAC Name : 1-cyclopropyl-3-prop-2-enylurea
- InChI Key : DNEMEAFWCHVHGO-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of allyl isocyanate with cyclopropylamine. This reaction is conducted under controlled conditions to ensure high yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which are essential for its functional applications in research and industry .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study: Antibacterial Activity
A study evaluating the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli reported:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound has potential as a lead structure for developing new antibacterial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic applications .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The allyl group facilitates various chemical reactions, while the cyclopropyl group enhances stability and reactivity. The urea moiety can form hydrogen bonds with biological molecules, contributing to its antimicrobial and anticancer effects .
Comparison with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1-Allyl-3-cyclopropylcarbamate | Carbamate derivative | Moderate antibacterial effects |
| 1-Allyl-3-cyclopropylthiourea | Thiourea derivative | Enhanced anticancer activity |
| 1-Allyl-3-cyclopropylguanidine | Guanidine derivative | Stronger immunomodulatory effects |
These comparisons reveal that structural variations significantly influence biological properties, suggesting avenues for further research into analogs of this compound .
Q & A
Q. What are the optimal synthetic routes for 1-Allyl-3-cyclopropylurea, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves nucleophilic substitution or urea condensation. For example:
- Allylation of cyclopropylamine : React cyclopropylamine with allyl isocyanate under anhydrous conditions (e.g., in THF at 0–5°C). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Yield optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity. Adjust stoichiometry (1:1.2 amine:isocyanate ratio) to minimize side products. Purify via column chromatography (Rf ~0.3) .
- Validation : Confirm structure via H NMR (e.g., allyl protons at δ 5.2–5.8 ppm; cyclopropyl CH at δ 0.5–1.2 ppm) and FTIR (N-H stretch ~3300 cm, C=O ~1650 cm) .
Q. How should researchers characterize this compound to confirm purity and structural integrity?
Methodological Answer:
- Spectroscopic analysis :
- H/C NMR: Assign peaks using DEPT-135 and HSQC for cyclopropyl and allyl moieties.
- Mass spectrometry (ESI-MS): Confirm molecular ion [M+H] at m/z 155.2.
- Chromatography : Use HPLC (C18 column, acetonitrile/water 70:30) with UV detection (λ = 210 nm). Retention time should match standards .
Q. What solvent systems are effective for solubilizing this compound in reactivity studies?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood.
- Spill management : Neutralize with activated carbon; avoid water to prevent hydrolysis.
- First aid : For skin contact, wash with 10% ethanol/water solution to remove residues .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states in allyl group transfer reactions.
- Molecular dynamics : Simulate solvent effects (e.g., in DMSO) using AMBER to assess conformational stability.
- Validation : Compare computed H NMR shifts (via GIAO method) with experimental data .
Q. How do structural modifications (e.g., substituents on cyclopropane) alter bioactivity?
Methodological Answer:
- SAR studies : Synthesize analogs (e.g., 1-allyl-3-(2-methylcyclopropyl)urea) and test against enzyme targets (e.g., urease).
- Data analysis : Use IC values and molecular docking (AutoDock Vina) to correlate substituent electronegativity with inhibition potency .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for urea derivatives?
Methodological Answer:
- Cross-validation : Compare H NMR spectra across solvents (CDCl vs. DMSO-d) to identify solvent-shift artifacts.
- High-resolution MS : Rule out isotopic interference or adduct formation (e.g., sodium/potassium adducts in ESI-MS).
- Collaborative data sharing : Use platforms like PubChem to verify spectral libraries .
Q. How can researchers design experiments to study degradation pathways of this compound under oxidative conditions?
Methodological Answer:
- Stress testing : Expose compound to HO/Fe (Fenton’s reagent) at 40°C. Monitor via LC-MS for degradation products (e.g., cyclopropane ring-opening to form aldehydes).
- Kinetic analysis : Use pseudo-first-order models to calculate rate constants (k) at varying pH .
Q. What catalytic applications are feasible for this compound in asymmetric synthesis?
Methodological Answer:
- Ligand design : Coordinate with Pd(II) to form complexes for allylic amination. Test enantioselectivity using chiral HPLC (Chiracel OD-H column).
- Mechanistic studies : Conduct P NMR to track phosphine ligand displacement in catalytic cycles .
Data Presentation Guidelines
- Tables : Include comparative yields, spectral data, and kinetic parameters (see Table 1 example below).
- Figures : Use annotated chromatograms or reaction coordinate diagrams from computational models .
Example Table:
| Parameter | Value (this compound) | Reference Compound |
|---|---|---|
| Melting Point (°C) | 98–102 | 105–108 (analog) |
| LogP | 1.8 | 2.1 (benzyl derivative) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
